4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is a chemical compound that belongs to the class of tetrahydrothiophenes. This compound is characterized by the presence of a fluorobenzyl group attached to an amino group, which is further connected to a tetrahydrothiophene ring with a hydroxyl group and a dioxide functionality. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and an appropriate amine.
Oxidation to Form the Dioxide: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted tetrahydrothiophenes.
Scientific Research Applications
4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydrothiophene ring can participate in redox reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- 4-[(2-Furylmethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
Uniqueness
4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding interactions compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C11H14FNO3S |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C11H14FNO3S/c12-9-4-2-1-3-8(9)5-13-10-6-17(15,16)7-11(10)14/h1-4,10-11,13-14H,5-7H2 |
InChI Key |
AYVCWTDSIFDZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
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